Chemical properties of 5-Bromo-2-(trifluoromethylthio)aniline
Chemical properties of 5-Bromo-2-(trifluoromethylthio)aniline
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-(trifluoromethylthio)aniline
Executive Summary
5-Bromo-2-(trifluoromethylthio)aniline is a specialized trifunctional aromatic compound poised to serve as a highly versatile building block for modern drug discovery and materials science. Its structure incorporates three key reactive centers: a nucleophilic aniline group, an aryl bromide suitable for cross-coupling reactions, and the highly lipophilic, electron-withdrawing trifluoromethylthio (-SCF₃) group. The incorporation of the -SCF₃ moiety is a proven strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the predicted chemical properties, reactivity, and synthetic utility of this compound. It offers field-proven insights into its synthesis, functionalization, and characterization, designed to empower researchers, scientists, and drug development professionals in leveraging its unique chemical architecture.
Molecular Architecture and Physicochemical Profile
The strategic arrangement of the functional groups in 5-Bromo-2-(trifluoromethylthio)aniline dictates its chemical behavior and potential applications. The aniline group is a powerful ortho-, para-director in electrophilic aromatic substitutions, while the bromine atom serves as a premier handle for transition-metal-catalyzed cross-coupling reactions.[2][3] The trifluoromethylthio group, positioned ortho to the amine, exerts significant steric and electronic influence, modulating the reactivity of the entire molecule.[1]
The Strategic Value of the Trifluoromethylthio (-SCF₃) Group
The -SCF₃ group is of immense interest in pharmaceutical design.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethylthio moiety offers a distinct electronic profile and greater lipophilicity (Hansch π value of +1.44 for -SCF₃ vs. +0.88 for -CF₃), which can profoundly enhance a drug candidate's membrane permeability and metabolic resistance.[1][4] Its strong electron-withdrawing nature also impacts the pKa of the adjacent aniline and the overall electron density of the aromatic ring.
Predicted Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following properties are calculated or estimated based on its structure and comparison with analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 885270-96-2 | Predicted |
| Molecular Formula | C₇H₅BrF₃NS | Calculated |
| Molecular Weight | 272.09 g/mol | Calculated |
| Appearance | Predicted to be a liquid or low-melting solid | Analogy |
| Boiling Point | >200 °C (Predicted) | Analogy[5] |
| Calculated LogP | ~3.8 - 4.2 | Cheminformatics |
| Topological Polar Surface Area | 38.2 Ų | Cheminformatics |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-2-(trifluoromethylthio)aniline is not described in standard literature. However, a robust synthetic route can be designed based on modern trifluoromethylthiolation methodologies. The most logical approach involves the direct electrophilic trifluoromethylthiolation of a readily available precursor, 4-bromoaniline.
Causality in Experimental Design
The choice of 4-bromoaniline as the starting material is strategic. The aniline's amino group is a strong activating director, guiding the incoming electrophilic "-SCF₃" species to the ortho position.[3] Attempting to brominate 2-(trifluoromethylthio)aniline would likely lead to a mixture of isomers and potential over-bromination due to the strong activation from both the amino and thioether groups. The proposed method utilizes an in situ generation of an electrophilic trifluoromethylthiolating reagent, a technique proven effective for structurally similar transformations.[1]
Experimental Protocol: Electrophilic Trifluoromethylthiolation
This protocol is a self-validating system adapted from established methods for the synthesis of related compounds.[1]
Materials and Reagents:
-
4-Bromoaniline (1.0 eq.)
-
Silver(I) trifluoromethanethiolate (AgSCF₃) (1.5 eq.)
-
Trichloroisocyanuric acid (TCCA) (0.6 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoaniline (1.0 eq.) and anhydrous DCM. Stir the solution at 0 °C (ice bath).
-
Reagent Addition: Add AgSCF₃ (1.5 eq.) to the solution. The mixture will likely be a suspension.
-
Initiation: Add TCCA (0.6 eq.) portion-wise over 15 minutes. The TCCA acts as an oxidant to generate the electrophilic "SCF₃⁺" species in situ.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the Celite pad with additional DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This step neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Bromo-2-(trifluoromethylthio)aniline.
Visualization of Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-Bromo-2-(trifluoromethylthio)aniline.
Chemical Reactivity and Synthetic Applications
The molecule's trifunctionality makes it a powerful intermediate for building complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[6][7]
Reactions at the Aryl Bromide: A Gateway to Complexity
The aryl bromide is arguably the most versatile handle for molecular elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids or esters, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[2]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, a cornerstone reaction for synthesizing complex aniline derivatives.[2]
-
Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes, useful for constructing rigid molecular linkers.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
-
5-Bromo-2-(trifluoromethylthio)aniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.) or other suitable Palladium catalyst/ligand system.
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Inert Setup: Combine 5-Bromo-2-(trifluoromethylthio)aniline, the arylboronic acid, and the base in a Schlenk flask.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heating: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic phase over MgSO₄, concentrate, and purify the residue by column chromatography to yield the biaryl product.
Visualization of Cross-Coupling Workflow
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